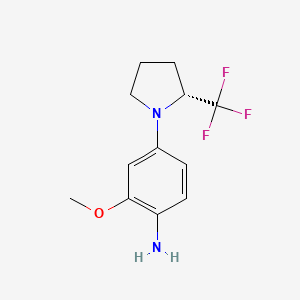

(R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline

CAS No.:

Cat. No.: VC17564681

Molecular Formula: C12H15F3N2O

Molecular Weight: 260.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15F3N2O |

|---|---|

| Molecular Weight | 260.26 g/mol |

| IUPAC Name | 2-methoxy-4-[(2R)-2-(trifluoromethyl)pyrrolidin-1-yl]aniline |

| Standard InChI | InChI=1S/C12H15F3N2O/c1-18-10-7-8(4-5-9(10)16)17-6-2-3-11(17)12(13,14)15/h4-5,7,11H,2-3,6,16H2,1H3/t11-/m1/s1 |

| Standard InChI Key | LPEHQUMQJRYXSX-LLVKDONJSA-N |

| Isomeric SMILES | COC1=C(C=CC(=C1)N2CCC[C@@H]2C(F)(F)F)N |

| Canonical SMILES | COC1=C(C=CC(=C1)N2CCCC2C(F)(F)F)N |

Introduction

Overview of the Compound

Chemical Name: (R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline

Molecular Formula:

Molecular Weight: 260.26 g/mol .

IUPAC Name: 2-methoxy-4-[2-(trifluoromethyl)pyrrolidin-1-yl]aniline .

This compound is a fluorinated aniline derivative featuring a methoxy group at position 2 and a pyrrolidine ring substituted with a trifluoromethyl group at position 4. Its stereochemistry is denoted by the (R)-configuration, indicating its chirality.

Structural Features

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a potential candidate for pharmaceutical applications.

Synthesis Pathways

The synthesis of (R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline typically involves:

-

Aromatic Substitution Reactions:

-

Introduction of the methoxy group on the benzene ring.

-

Subsequent nucleophilic substitution to attach the pyrrolidine moiety.

-

-

Trifluoromethylation:

-

Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoroacetic acid derivatives.

-

-

Chiral Resolution:

-

The stereochemistry is controlled either through enantioselective synthesis or post-synthetic resolution techniques.

-

These steps are optimized for yield and purity, often employing catalysis and controlled reaction conditions.

Biological Activity and Applications

The compound's structural features, particularly the trifluoromethyl group, suggest potential bioactivity:

-

Pharmacological Potential:

-

Trifluoromethylated compounds often exhibit enhanced metabolic stability and receptor binding affinity.

-

The amine functionality may enable interactions with biological targets such as enzymes or receptors.

-

-

Drug Discovery Applications:

-

Could serve as a scaffold for developing inhibitors or modulators targeting specific pathways.

-

Likely candidates include neurological or cardiovascular systems due to its structural similarity to other bioactive amines.

-

-

Toxicological Profile:

-

Fluorinated compounds are generally well-tolerated but require detailed toxicological evaluation to assess bioaccumulation risks.

-

Research Findings

Recent studies have focused on fluorinated aromatic amines for their pharmacokinetic advantages:

-

Stability Studies:

-

Structure-Activity Relationship (SAR):

-

Substituents like methoxy groups improve water solubility, while trifluoromethyl groups enhance receptor binding due to their electron-withdrawing effects.

-

-

Potential Applications in Antimicrobial Agents:

Limitations and Future Directions

While promising, several challenges remain:

-

Lack of comprehensive biological data for this specific compound.

-

Need for detailed toxicity studies to confirm safety.

-

Further exploration of its synthetic derivatives for broader pharmacological applications.

Future research should focus on high-throughput screening for bioactivity, computational modeling for target prediction, and preclinical trials to evaluate efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume